molecular formula C16H10Cl2N2 B3237304 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine CAS No. 1385826-81-2

4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine

Cat. No.: B3237304
CAS No.: 1385826-81-2
M. Wt: 301.2 g/mol
InChI Key: KTLYHIYQPLADGF-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a pyrimidine ring, with two chlorine atoms at the 2 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2,6-dichloropyrimidine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a 2,6-dichloropyrimidine under the influence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce extended biphenyl systems.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2,6-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-2,6-dichloropyrimidine is unique due to the presence of both the biphenyl and dichloropyrimidine moieties, which confer specific electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,4-dichloro-6-(4-phenylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-15-10-14(19-16(18)20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLYHIYQPLADGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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